molecular formula C17H18F3N3O2S B2512100 (2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421473-70-2

(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2512100
CAS RN: 1421473-70-2
M. Wt: 385.41
InChI Key: WBLFIIKFFGCCCW-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

The compound has been involved in studies related to the synthesis of complex organic molecules, demonstrating its utility in constructing heterocyclic compounds. For instance, its involvement in the synthesis of dimethyl sulfomycinamate, highlighting methodologies in heteroannulation and palladium-catalyzed coupling reactions, underscores its importance in organic chemistry. Such synthetic strategies are vital for developing antibiotics and other therapeutically relevant compounds (Bagley, Dale, Xiong, & Bower, 2003); (Kelly & Lang, 1995).

Antimicrobial Activity

Research into the antimicrobial properties of related pyridine derivatives has shown variable and modest activity against bacterial and fungal strains. This demonstrates the potential of such compounds in contributing to the development of new antimicrobials, addressing the growing concern of antibiotic resistance (Patel, Agravat, & Shaikh, 2011); (Mallesha & Mohana, 2014).

Anticancer Activity

The synthesis and evaluation of novel pyridine derivatives bearing biologically active groups have been explored for their anticancer properties. This includes the synthesis of compounds showing higher antitumor activity than doxorubicin against various cancer cell lines, highlighting the therapeutic potential of such molecules (Hafez & El-Gazzar, 2020).

Molecular Interaction Studies

Studies on the molecular interactions of similar compounds with cannabinoid receptors have provided insights into the structural requirements for binding and activity. This research is significant for understanding receptor-ligand interactions and developing compounds with specific pharmacological properties (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c1-10-15(26-11(2)22-10)16(24)23-7-5-13(6-8-23)25-14-4-3-12(9-21-14)17(18,19)20/h3-4,9,13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLFIIKFFGCCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.